4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
63776-64-7 |
|---|---|
Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18) |
InChI Key |
NTVUIIMYPPEVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-amine, which is then acylated with various acid chlorides to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide have been synthesized and tested for their cytotoxic effects on various cancer cell lines. A study showed that certain oxadiazole derivatives achieved IC50 values lower than standard drugs like staurosporine, indicating potent anticancer activity. Specifically, compounds with similar structures to this compound have demonstrated efficacy against cancer types such as leukemia and breast cancer .
| Compound Name | IC50 Value (µM) | Cancer Type |
|---|---|---|
| Compound A | 1.18 ± 0.14 | HEPG2 |
| Compound B | 0.2757 | Various |
| Compound C | 0.420 ± 0.012 | Alkaline Phosphatase Inhibitor |
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has also been explored. These compounds have shown efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents. Their mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Materials Science Applications
Optoelectronic Devices
The unique optical properties of this compound enable its use in the development of optoelectronic devices. The compound's ability to emit light when excited makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Research has indicated that the incorporation of oxadiazole units enhances the luminescent properties and thermal stability of materials used in these devices .
| Application | Description |
|---|---|
| OLEDs | Utilizes luminescent properties for light emission |
| Sensors | Detects specific analytes through fluorescence changes |
Biological Research Applications
Mechanism-Based Studies
The compound has been utilized in studies aimed at understanding the mechanisms of action of various biological processes. For instance, research involving molecular docking studies has shown that derivatives can bind effectively to specific enzymes, indicating potential roles in enzyme inhibition . This aspect is crucial for drug design as it helps in identifying lead compounds for further development.
Case Studies
-
Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity compared to the parent compound . -
Antimicrobial Testing
In another study, a series of oxadiazole derivatives were screened against common bacterial pathogens. The findings revealed that modifications to the phenyl group could enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. It selectively interacts with nucleic acids, enzymes, and proteins, inhibiting their activity. For example, it can inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . The compound’s ability to inhibit these targets makes it a potent anticancer agent.
Comparison with Similar Compounds
Rationale for Design :
In Silico Studies :
- Complies with Lipinski’s Rule of Five (molecular weight <500, LogP <5, hydrogen bond donors/acceptors ≤5/10), indicating oral bioavailability .
- High bioactivity scores as a protease and enzyme inhibitor, particularly for derivatives with electron-donating substituents (e.g., hydroxyl, methoxy) .
Comparison with Structural Analogs
Variants within the 1,3,4-Oxadiazole Family
Modifications to the oxadiazole or sulfonamide substituents significantly alter bioactivity and physicochemical properties.
Table 1: Substituent Effects on Bioactivity and Properties
Key Findings :
Heterocycle Replacement: Oxadiazole vs. Thiadiazole
Replacing the oxadiazole with a thiadiazole shifts therapeutic applications.
Table 2: Heterocycle Impact on Activity
Key Findings :
Triazole and Other Heterocycle Derivatives
Triazole-containing analogs demonstrate broader antimicrobial spectra.
Biological Activity
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.33 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.
Synthesis
Recent studies have reported various synthetic routes for derivatives of oxadiazole compounds. For instance, microwave-assisted synthesis techniques have been employed to produce similar compounds with high yields and purity .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |
| PANC-1 (Pancreatic Cancer) | 1.50 | Inhibition of proliferation |
The compound exhibited higher potency compared to traditional chemotherapeutics like doxorubicin in certain assays .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometry assays indicated that this compound can trigger apoptotic pathways in cancer cells.
- Inhibition of Carbonic Anhydrases : Some studies suggest that derivatives can selectively inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
Case Studies
A notable study evaluated the effects of this compound on perfusion pressure in isolated rat heart models. The results indicated a significant decrease in perfusion pressure compared to controls, suggesting cardiovascular implications as well .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models indicate favorable permeability profiles across cellular membranes, which may enhance its bioavailability . Toxicological assessments are ongoing to ascertain any potential adverse effects associated with prolonged exposure.
Q & A
Q. What are the recommended synthetic routes for 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, and what critical parameters influence yield?
The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 4-aminobenzenesulfonyl chloride with 5-phenyl-1,3,4-oxadiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Step 2: Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance oxadiazole ring stability .
- Critical parameters: Excess sulfonyl chloride (1.2–1.5 equiv), anhydrous conditions to prevent hydrolysis, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques confirm the compound’s structure?
- NMR:
- ¹H NMR: Aromatic protons in the 7.1–8.3 ppm range (split patterns indicate substitution on benzene/oxadiazole rings). The NH₂ group appears as a broad singlet (~5.5 ppm) .
- ¹³C NMR: Oxadiazole carbons resonate at 165–170 ppm (C=N), while sulfonamide sulfur-linked carbons appear at 125–135 ppm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤32 µg/mL indicating potential .
- Enzyme inhibition: Carbonic anhydrase inhibition assays using 4-nitrophenyl acetate as a substrate; IC₅₀ values <1 µM suggest strong binding .
Advanced Research Questions
Q. What computational strategies predict binding affinity with targets like carbonic anhydrase?
- Molecular docking: Use AutoDock Vina to model interactions between the sulfonamide group and the enzyme’s zinc-active site. Key residues: Thr199, Glu106, and His94 .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
- Validation: Compare docking poses with X-ray crystallography data (e.g., PDB ID 1CA2) to assess accuracy .
Q. How to resolve contradictory solubility data across solvent systems?
- Methodology:
- Phase-solubility analysis: Measure solubility in DMSO, methanol, and aqueous buffers (pH 1.2–7.4) at 25°C and 37°C .
- Hansen solubility parameters: Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify solvent compatibility .
- Common pitfalls: Overlooking solvent purity or temperature fluctuations during measurements.
Q. What experimental design considerations are critical for bioactivity comparisons with analogous sulfonamides?
- Structural variables: Compare substituent effects (e.g., 5-phenyl vs. 5-methyl-oxadiazole) on dihydropteroate synthase inhibition .
- Controls: Use sulfamethoxazole as a positive control in antimicrobial assays.
- Statistical validation: Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) across triplicate experiments .
Q. How does X-ray crystallography resolve tautomeric ambiguities or hydrogen bonding?
- Single-crystal analysis: Resolve bond lengths (e.g., C=N in oxadiazole: ~1.29 Å) to distinguish tautomers.
- Hydrogen bonding: Identify interactions between sulfonamide NH and oxadiazole N atoms (distance ~2.8 Å), stabilizing the crystal lattice .
- Software: SHELX-97 for structure refinement; Mercury for visualizing packing diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
